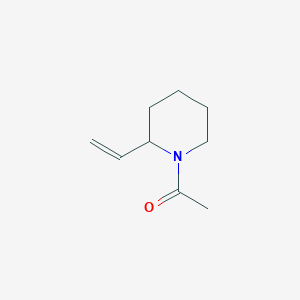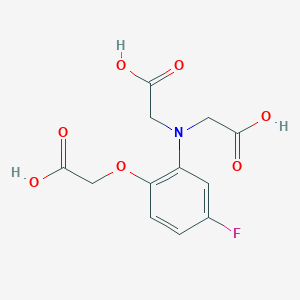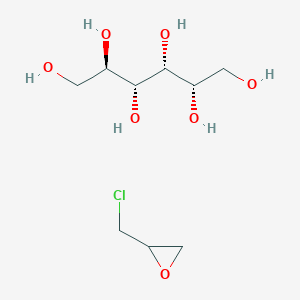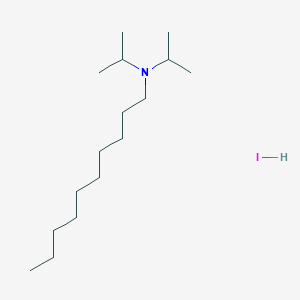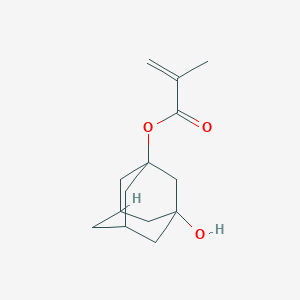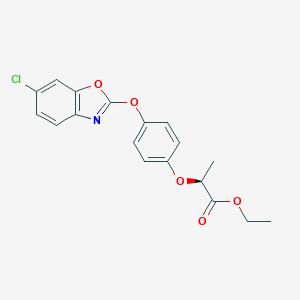
Ono-NT 125
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ono-NT 125 is a potent and selective inhibitor of the enzyme nitric oxide synthase (NOS), which is involved in the production of nitric oxide (NO) in the body. Nitric oxide is a key signaling molecule that plays a critical role in various physiological processes, including vascular function, neurotransmission, and immune response. Ono-NT 125 has been widely used as a research tool to investigate the role of nitric oxide in various biological systems.
Mecanismo De Acción
Ono-NT 125 inhibits the enzyme nitric oxide synthase (Ono-NT 125), which catalyzes the production of nitric oxide (NO) from L-arginine. By inhibiting Ono-NT 125, Ono-NT 125 reduces the production of nitric oxide, which in turn affects various physiological processes that are regulated by NO.
Biochemical and Physiological Effects:
Ono-NT 125 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce blood pressure in animal models by inhibiting the vasodilatory effects of nitric oxide. It has also been shown to reduce inflammation by inhibiting the production of nitric oxide in immune cells. In addition, Ono-NT 125 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ono-NT 125 has several advantages as a research tool. It is a potent and selective inhibitor of nitric oxide synthase, which makes it a valuable tool for studying the role of nitric oxide in various biological systems. It is also relatively stable and easy to use in laboratory experiments.
However, there are also some limitations to using Ono-NT 125 in laboratory experiments. It is a small molecule inhibitor, which means that it may not completely inhibit nitric oxide synthase in all experimental systems. In addition, it may have off-target effects that could complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on Ono-NT 125. One area of research is to investigate the potential therapeutic applications of Ono-NT 125 in various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. Another area of research is to develop more potent and selective inhibitors of nitric oxide synthase that could be used as therapeutic agents. Finally, future research could focus on developing new methods for delivering Ono-NT 125 to specific tissues or cells in the body to improve its therapeutic efficacy.
Métodos De Síntesis
Ono-NT 125 is synthesized using a multi-step process that involves the coupling of a nitroso compound with an arylamine derivative. The final product is purified using column chromatography and characterized using spectroscopic techniques such as NMR and mass spectrometry.
Aplicaciones Científicas De Investigación
Ono-NT 125 has been used extensively in scientific research to investigate the role of nitric oxide in various biological systems. It has been used to study the effects of nitric oxide on vascular function, neurotransmission, and immune response. It has also been used to investigate the role of nitric oxide in the pathogenesis of various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases.
Propiedades
Número CAS |
121700-32-1 |
|---|---|
Nombre del producto |
Ono-NT 125 |
Fórmula molecular |
C21H29NO4S |
Peso molecular |
391.5 g/mol |
Nombre IUPAC |
(Z)-6-[(1S,2R,3R,4R)-3-[[(4-methylphenyl)sulfonylamino]methyl]-2-bicyclo[2.2.1]heptanyl]hex-5-enoic acid |
InChI |
InChI=1S/C21H29NO4S/c1-15-7-11-18(12-8-15)27(25,26)22-14-20-17-10-9-16(13-17)19(20)5-3-2-4-6-21(23)24/h3,5,7-8,11-12,16-17,19-20,22H,2,4,6,9-10,13-14H2,1H3,(H,23,24)/b5-3-/t16-,17+,19-,20+/m0/s1 |
Clave InChI |
ZQUVNOMEXKWSRI-ZVQSNZPMSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)NC[C@@H]2[C@@H]3CC[C@@H](C3)[C@@H]2/C=C\CCCC(=O)O |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2C3CCC(C3)C2C=CCCCC(=O)O |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NCC2C3CCC(C3)C2C=CCCCC(=O)O |
Sinónimos |
ONO-NT 026 ONO-NT 125 ONO-NT 125, (1R-(1alpha,2alpha(Z),3beta,4alpha))-isomer ONO-NT 125, (1S-(1alpha,2alpha(Z),3beta,4alpha))-isomer ONO-NT-026 ONO-NT-125 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Methoxyfuro[2,3-C]pyridine](/img/structure/B38637.png)
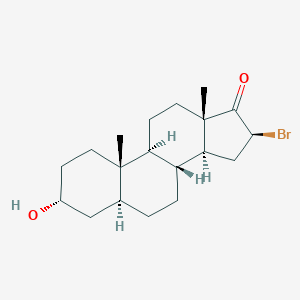

![3-Oxatricyclo[4.3.0.02,4]non-8-ene-2-carbaldehyde](/img/structure/B38641.png)
